molecular formula C26H24N2O4S B4963874 2-oxo-2-(10H-phenothiazin-10-yl)ethyl N-benzoylvalinate

2-oxo-2-(10H-phenothiazin-10-yl)ethyl N-benzoylvalinate

Cat. No. B4963874
M. Wt: 460.5 g/mol
InChI Key: ZRFHPDZARSBXNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-oxo-2-(10H-phenothiazin-10-yl)ethyl N-benzoylvalinate, also known as PTZ-Val, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various areas.

Scientific Research Applications

2-oxo-2-(10H-phenothiazin-10-yl)ethyl N-benzoylvalinate has been extensively studied for its potential applications in various areas of scientific research. One of the most significant applications of this compound is in the field of neuroscience, where it is used as a tool to study the function and dysfunction of the nervous system. This compound has been shown to modulate the activity of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in various neurological disorders.

Mechanism of Action

2-oxo-2-(10H-phenothiazin-10-yl)ethyl N-benzoylvalinate works by inhibiting the reuptake of neurotransmitters, thereby increasing their concentration in the synaptic cleft and prolonging their effects. It also acts as a dopamine D2 receptor antagonist, which further modulates the activity of neurotransmitters in the brain.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including increased locomotor activity, decreased anxiety-like behavior, and increased pain sensitivity. It has also been shown to have potential therapeutic effects in the treatment of neurological disorders such as Parkinson's disease and schizophrenia.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-oxo-2-(10H-phenothiazin-10-yl)ethyl N-benzoylvalinate in lab experiments is its relatively simple synthesis method and low cost. It is also highly selective for dopamine D2 receptors, making it a useful tool for studying the function of these receptors in the brain. However, this compound has limitations in terms of its potential toxicity and the need for careful dosing to avoid adverse effects.

Future Directions

There are several potential future directions for research on 2-oxo-2-(10H-phenothiazin-10-yl)ethyl N-benzoylvalinate. One area of interest is its potential therapeutic applications in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. Other potential future directions include further studies on its mechanism of action and its effects on other neurotransmitters, as well as the development of more selective and less toxic analogs of this compound.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various areas. Its simple synthesis method, selectivity for dopamine D2 receptors, and potential therapeutic applications make it a useful tool for studying the function of the nervous system. However, its potential toxicity and need for careful dosing must be taken into consideration when using it in lab experiments.

Synthesis Methods

The synthesis of 2-oxo-2-(10H-phenothiazin-10-yl)ethyl N-benzoylvalinate involves the reaction of phenothiazine with ethyl bromoacetate to produce 2-(10H-phenothiazin-10-yl)ethyl bromoacetate, which is then reacted with benzoyl chloride and sodium valinate to yield this compound. The synthesis of this compound is relatively simple and can be achieved using standard laboratory equipment.

properties

IUPAC Name

(2-oxo-2-phenothiazin-10-ylethyl) 2-benzamido-3-methylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O4S/c1-17(2)24(27-25(30)18-10-4-3-5-11-18)26(31)32-16-23(29)28-19-12-6-8-14-21(19)33-22-15-9-7-13-20(22)28/h3-15,17,24H,16H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRFHPDZARSBXNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OCC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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